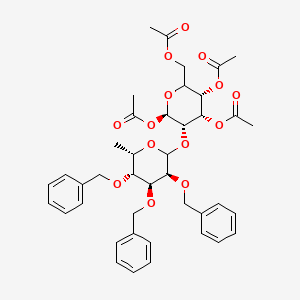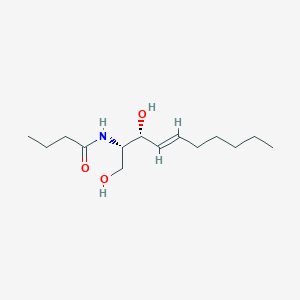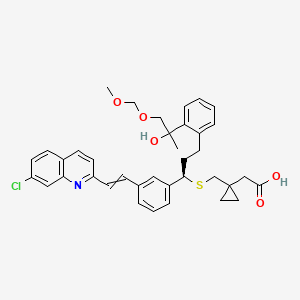
Zuclopenthixol-d4 Succinate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zuclopenthixol-d4 Succinate Salt is a derivative of Zuclopenthixol, a thioxanthene-based antipsychotic . It belongs to the API family of Clopenthixol and Zuclopenthixol Succinate Salt . It is used in research areas such as Neurology, Pain, and Inflammation .
Synthesis Analysis
The synthesis of Zuclopenthixol-d4 Succinate Salt typically involves complex organic synthesis routes. For instance, the synthesis of d4-succinic anhydride from succinic anhydride and d1-acetic acid, a related compound, indicates the potential synthetic pathway for incorporating deuterium into succinate derivatives.Molecular Structure Analysis
The molecular formula of Zuclopenthixol-d4 Succinate Salt is C26H27D4ClN2O5S, and its molecular weight is 523.08 . The SMILES representation is O=C(O)CCC(O)=O.OC([2H])([2H])C([2H])([2H])N(CC1)CCN1CC/C=C2C3=C(C=CC(Cl)=C3)SC4=CC=CC=C4\2 .Chemical Reactions Analysis
Zuclopenthixol-d4 Succinate Salt is a deuterium-labeled compound . Deuterium, a stable heavy isotope of hydrogen, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis
Zuclopenthixol-d4 Succinate Salt is a neat product . It is stored at -20°C in a freezer and shipped at room temperature . The physical properties of Zuclopenthixol-d4 Succinate Salt can be inferred from studies on similar compounds.Aplicaciones Científicas De Investigación
Antipsychotic Treatment
Zuclopenthixol-d4 Succinate Salt is part of the Antipsychotics family . It is used in the treatment of psychotic disorders, providing relief from symptoms such as hallucinations, delusions, and thought disorders.
Neurotransmission Research
This compound plays a significant role in Neurotransmission research . It interacts with dopamine receptors, which are crucial for transmitting signals in the brain. This makes it valuable for studying neurological disorders and brain function.
Addiction Studies
Zuclopenthixol-d4 Succinate Salt is used in Addiction studies . Its interaction with dopamine receptors can help researchers understand the mechanisms of addiction and develop new treatments.
Alzheimer’s Disease Research
In Alzheimer’s disease research, Zuclopenthixol-d4 Succinate Salt is used to study the role of dopamine receptors . Understanding these interactions can provide insights into the progression of Alzheimer’s and potential therapeutic strategies.
Depression and Anxiety Research
This compound is also used in research related to Depression and Anxiety . By studying its effects on neurotransmission and dopamine receptors, researchers can gain a better understanding of these mental health conditions and develop more effective treatments.
Pain and Inflammation Studies
Zuclopenthixol-d4 Succinate Salt is used in Pain and Inflammation studies . It helps researchers understand the role of dopamine receptors in pain perception and inflammation, potentially leading to the development of new pain management strategies.
Parkinson’s Disease Research
In Parkinson’s disease research, Zuclopenthixol-d4 Succinate Salt is used to study the role of dopamine receptors . This can provide valuable insights into the disease’s progression and potential therapeutic approaches.
Schizophrenia Research
Lastly, this compound is extensively used in Schizophrenia research . It helps in understanding the role of dopamine receptors in the disease, which can lead to the development of more effective treatments.
Mecanismo De Acción
Target of Action
Zuclopenthixol-d4 Succinate Salt, a deuterium-labeled form of Zuclopenthixol, primarily targets D1 and D2 dopamine receptors . It also has high affinity for alpha1-adrenergic and 5-HT2 receptors .
Mode of Action
Zuclopenthixol-d4 Succinate Salt acts as an antagonist at D1 and D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby inhibiting the effects of dopamine in the brain. It also interacts with alpha1-adrenergic and 5-HT2 receptors .
Biochemical Pathways
The primary biochemical pathway affected by Zuclopenthixol-d4 Succinate Salt is the dopaminergic pathway . By blocking D1 and D2 dopamine receptors, it inhibits the transmission of dopamine signals in the brain . This can lead to a reduction in symptoms of conditions like schizophrenia, which are associated with overactivity in dopaminergic pathways.
Pharmacokinetics
Deuteration of drugs has been shown to potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
The antagonistic action of Zuclopenthixol-d4 Succinate Salt on dopamine receptors can lead to a decrease in symptoms of psychosis, such as hallucinations and delusions . This is because these symptoms are often associated with overactivity in dopaminergic pathways in the brain.
Action Environment
The action of Zuclopenthixol-d4 Succinate Salt can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy. Specifically, other drugs that are metabolized by Cytochrome P450 2D6 could potentially interact with Zuclopenthixol-d4 Succinate Salt . Additionally, factors such as the patient’s age, liver function, and genetic makeup can also influence the drug’s action and effectiveness .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Zuclopenthixol-d4 Succinate Salt involves the reaction of Zuclopenthixol-d4 with Succinic Acid in the presence of a suitable base.", "Starting Materials": [ "Zuclopenthixol-d4", "Succinic Acid", "Base (e.g. Sodium Hydroxide)" ], "Reaction": [ "Step 1: Dissolve Zuclopenthixol-d4 in a suitable solvent (e.g. Methanol)", "Step 2: Add Succinic Acid to the solution and stir until dissolved", "Step 3: Add the base to the solution and stir until the pH reaches around 7-8", "Step 4: Heat the solution to reflux for several hours", "Step 5: Cool the solution and filter the precipitated Zuclopenthixol-d4 Succinate Salt", "Step 6: Wash the salt with a suitable solvent (e.g. Ethanol) and dry under vacuum" ] } | |
Número CAS |
1246833-97-5 |
Nombre del producto |
Zuclopenthixol-d4 Succinate Salt |
Fórmula molecular |
C₂₆H₂₇D₄ClN₂O₅S |
Peso molecular |
523.08 |
Sinónimos |
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol-d4 Succinate; (Z)-Clopenthixol-d4 Succinate; Cisordinol-d4; Succinate Clopixol-d4 Succinate; cis-(Z)-Clopenthixol-d4 Succinate; cis-Clopenthixol-d4 Succinate; α-Clopenthixol-d4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)









